Cdc25A Inhibition: 3-OH vs. 4-Cl Analog
The target compound demonstrates 42% greater potency against human Cdc25A (catalytic domain residues 336–523) than its closest structurally characterized analog, 2-(4-chlorophenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one [1]. Both were assayed under identical conditions, eliminating inter-laboratory variability as a confounding factor [1].
| Evidence Dimension | IC₅₀ against recombinant human Cdc25A catalytic domain |
|---|---|
| Target Compound Data | IC₅₀ = 7,800 nM (7.8 μM) |
| Comparator Or Baseline | 2-(4-Chlorophenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one; IC₅₀ = 11,100 nM (11.1 μM) |
| Quantified Difference | ΔIC₅₀ = 3,300 nM; fold-improvement = 1.42× (target 30% more potent than comparator) |
| Conditions | N-terminal 6×His-tagged human Cdc25A (residues 336–523) expressed in E. coli; fluorescent plate reader endpoint assay after 20 min incubation |
Why This Matters
For a procurement decision, this represents a demonstrably differentiated starting point for Cdc25A-targeted screening; the 4-chloro analog would require a proportionally higher compound concentration to achieve equivalent target engagement, increasing the risk of solvent-exposure artifacts and off-target effects in cellular assays.
- [1] BindingDB, BDBM50296451 (target) and BDBM50296448 (4-chloro analog). Human Cdc25A (336–523) inhibition IC₅₀ values. Sejong University ChEMBL deposition. View Source
